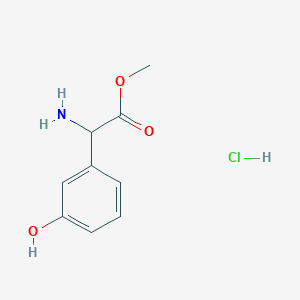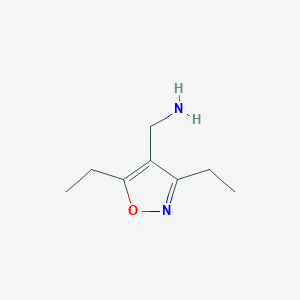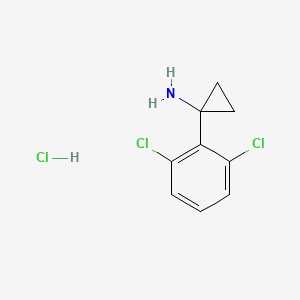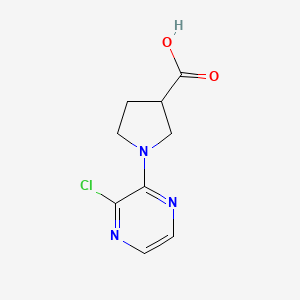
1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid
Overview
Description
The compound “1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid” is a nitrogen-containing heterocycle . The five-membered pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to create compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, a series of novel fluorinated pyrazole carboxamides derivatives were designed and synthesized . All these compounds were confirmed by NMR, MS and elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques such as IR spectroscopy and NMR . For instance, the IR spectrum of a similar compound showed peaks at 3173 cm-1 (O-H stretch), 1651 cm-1 (C=O stretch), and 1391 cm-1 (C-N stretch) . The 1H NMR spectrum provided information about the hydrogen environments in the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the introduction of heteroatomic fragments, which are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using techniques such as NMR and elemental analysis . For instance, one compound was found to be a white solid with a melting point of 96 °C .Scientific Research Applications
1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid has been widely used in scientific research, primarily as a reagent for organic synthesis. It has been used as a catalyst in a variety of reactions, including the synthesis of heterocyclic compounds, the conversion of carbonyl compounds to amines, and the synthesis of pyrazoles. It has also been used to synthesize substituted pyrazoles and other heterocyclic compounds via a one-pot reaction. Furthermore, this compound has been used as a reagent for the synthesis of a variety of compounds, including amides, esters, and amines.
Mechanism of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound “1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid” might interact with its targets in a unique way depending on its stereochemistry.
Advantages and Limitations for Lab Experiments
1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid is a useful reagent for organic synthesis, as it is non-toxic, non-irritant, and non-sensitizing. However, it is important to note that this compound is a volatile compound, and its vapors can cause irritation to the eyes, nose, and throat. In addition, this compound can decompose at high temperatures, so it should be stored in a cool, dry place.
Future Directions
The future directions for 1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid research include further investigation into its biochemical and physiological effects, as well as its potential use as a catalyst for other reactions. Additionally, this compound could be used as a reagent for the synthesis of other organic compounds, such as amides and esters. Finally, this compound could be used as a starting material for the synthesis of other heterocyclic compounds.
Biochemical Analysis
Biochemical Properties
1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with carbonic anhydrase isoenzymes, which are involved in several physiological processes . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to interact with carbonic anhydrase isoenzymes is a prime example of its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s influence on metabolic flux and metabolite levels has been documented, highlighting its importance in cellular metabolism .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for the compound’s biological activity and its ability to modulate cellular processes .
properties
IUPAC Name |
1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c10-7-8(12-3-2-11-7)13-4-1-6(5-13)9(14)15/h2-3,6H,1,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPHDKVKPPRVQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



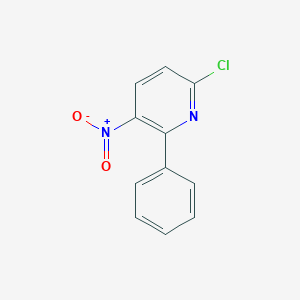
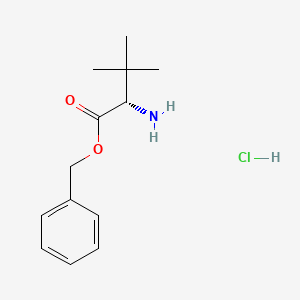
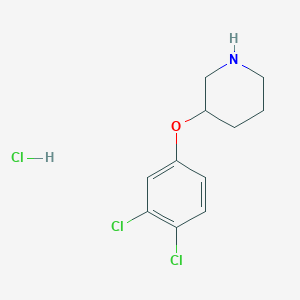
![2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1458880.png)

![N-[2-(3-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1458884.png)

![3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1458886.png)
